molecular formula C24H26N2O4 B15110527 7-methoxy-4-methyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-chromen-2-one

7-methoxy-4-methyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-chromen-2-one

Cat. No.: B15110527
M. Wt: 406.5 g/mol
InChI Key: PSUJWXZGYPNFPW-UHFFFAOYSA-N
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Description

7-methoxy-4-methyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by its complex structure, which includes a chromen-2-one core, a methoxy group, a methyl group, and a phenylpiperazinyl propyl side chain. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-methyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through methylation reactions using appropriate methylating agents.

    Attachment of the Phenylpiperazinyl Propyl Side Chain: The phenylpiperazinyl propyl side chain can be attached through a series of reactions, including the formation of an intermediate ketone and subsequent reaction with phenylpiperazine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-4-methyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-methoxy-4-methyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methoxy-4-methyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-chromen-2-one include other chromen-2-one derivatives with different substituents. Examples include:

  • 7-methoxy-4-methyl-6-[3-oxo-3-(4-benzylpiperazin-1-yl)propyl]-2H-chromen-2-one
  • 7-methoxy-4-methyl-6-[3-oxo-3-(4-ethylpiperazin-1-yl)propyl]-2H-chromen-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

7-methoxy-4-methyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]chromen-2-one

InChI

InChI=1S/C24H26N2O4/c1-17-14-24(28)30-22-16-21(29-2)18(15-20(17)22)8-9-23(27)26-12-10-25(11-13-26)19-6-4-3-5-7-19/h3-7,14-16H,8-13H2,1-2H3

InChI Key

PSUJWXZGYPNFPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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